4H-Benzo[b][1,4]thiazin-3-ol
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Overview
Description
4H-Benzo[b][1,4]thiazin-3-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Benzo[b][1,4]thiazin-3-ol typically involves the reaction of isothiocyanates with hydrazine hydrate . This reaction proceeds through several steps, including cyclization and rearrangement, to form the desired benzothiazine derivative . Another method involves the Smiles rearrangement, where benzo[b][1,4]thiazin-3(4H)-one derivatives are synthesized and then converted to the desired compound .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction and ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions: 4H-Benzo[b][1,4]thiazin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles such as amines or thiols, which replace specific functional groups on the benzothiazine ring .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols . Substitution reactions typically result in the formation of various substituted benzothiazine derivatives .
Scientific Research Applications
4H-Benzo[b][1,4]thiazin-3-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties . It has shown potent activity against both Gram-positive and Gram-negative bacteria, making it a valuable compound for developing new antibiotics .
Medicine: In medicine, this compound is explored for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s . Additionally, its antioxidant properties make it a candidate for developing drugs that combat oxidative stress .
Industry: In the industrial sector, this compound is used as a precursor for synthesizing herbicides and other agrochemicals . Its ability to inhibit specific enzymes makes it useful in developing products that protect crops from pests and diseases .
Mechanism of Action
The mechanism of action of 4H-Benzo[b][1,4]thiazin-3-ol involves its interaction with specific molecular targets and pathways . For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4H-Benzo[b][1,4]thiazin-3-ol include other benzothiazine derivatives such as 4H-3,1-benzothiazin-4-ones and 2H-Benzo[b][1,4]thiazin-3(4H)-one .
Uniqueness: What sets this compound apart from these similar compounds is its specific structural features and the presence of the hydroxyl group at the 3-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
4H-1,4-benzothiazin-3-ol |
InChI |
InChI=1S/C8H7NOS/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-5,9-10H |
InChI Key |
JBQJCIMTURIZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CS2)O |
Origin of Product |
United States |
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